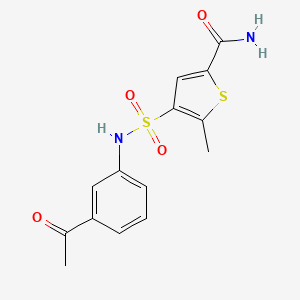

4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide

Description

4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide is a synthetic small molecule featuring a thiophene core substituted with a methyl group at position 5 and a carboxamide at position 2. The sulfamoyl group (-SO₂NH-) bridges the thiophene ring to a 3-acetylphenyl moiety, conferring unique electronic and steric properties. The acetyl group on the phenyl ring may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

4-[(3-acetylphenyl)sulfamoyl]-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-8(17)10-4-3-5-11(6-10)16-22(19,20)13-7-12(14(15)18)21-9(13)2/h3-7,16H,1-2H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXBKCPFGKCYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)N)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide, also known by its CAS number 919015-73-9, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfamoyl group and an acetylphenyl moiety. Its molecular formula is , indicating a complex structure that may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₃S |

| Molecular Weight | 302.39 g/mol |

| CAS Number | 919015-73-9 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide:

- Antibacterial Effects : The compound has been evaluated against various bacterial strains. In vitro tests indicated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effective inhibition against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.21 µM to higher values depending on the specific derivative tested .

- Antifungal Activity : The compound also exhibits antifungal properties, particularly against species of the genus Candida. The growth inhibition zones in agar diffusion assays suggest that it could be a candidate for further development as an antifungal agent .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines (e.g., HaCat and Balb/c 3T3) revealed that while some derivatives exhibit promising cytotoxic effects, others maintain cell viability at concentrations below 20 µM. This suggests a selective action where the compound could potentially target cancerous cells without affecting normal cells significantly .

Structure-Activity Relationship (SAR)

The biological activity of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide can be influenced by structural modifications:

- Substituent Effects : Electron-donating groups such as methyl (-CH₃) enhance anti-proliferative activity compared to electron-withdrawing groups like bromo (-Br) or chloro (-Cl) substituents. This indicates that the electronic nature of substituents plays a crucial role in modulating biological activity .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with targets such as DNA gyrase and MurD, indicating potential mechanisms through which these compounds exert their antimicrobial effects. Binding energies comparable to known antibiotics suggest that these compounds could serve as leads for new drug development .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

- Case Study on Antimicrobial Activity : A study reported that thiazole derivatives exhibited significant antibacterial effects, with some derivatives showing MIC values as low as 0.21 µM against Pseudomonas aeruginosa. This highlights the potential for further exploration of thiophene-based compounds in antimicrobial therapy .

- Cytotoxicity in Cancer Cells : Another study illustrated that certain derivatives displayed selective cytotoxicity in B16F10 murine melanoma cells while maintaining low toxicity in normal cells at similar concentrations, suggesting therapeutic potential in oncology applications .

Scientific Research Applications

Biological Activities

The compound exhibits several important biological activities, which can be categorized as follows:

Anticancer Properties

Research indicates that compounds similar to 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide possess anticancer properties. These compounds are often designed to inhibit specific pathways involved in cancer cell proliferation. For example, studies have shown that certain sulfamoyl derivatives can inhibit STAT3 signaling, which is crucial in many cancers .

Antimicrobial Activity

There is evidence suggesting that this compound may also exhibit antimicrobial properties. Sulfonamide derivatives have traditionally been used as antibiotics, and the presence of the sulfamoyl group in this compound may contribute to similar effects against bacterial strains .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes. For instance, it may interact with enzymes involved in metabolic pathways or those related to disease mechanisms, thereby offering therapeutic benefits in conditions such as diabetes or obesity .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Anticancer Activity

A study published in Nature explored the synthesis of similar thiophene-based compounds and their effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

In a laboratory setting, derivatives of this compound were tested against various bacterial strains. Results showed significant inhibitory effects on Gram-positive bacteria, suggesting a promising role in developing new antibiotics .

Comparison with Similar Compounds

Thiophene Carboxamide Derivatives

Key Compounds :

- N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9): Features a nitro group (-NO₂) at position 5 of the thiophene and a thiazole-linked 4-fluorophenyl group.

- N-Adamantyl-5-methylthiophene-2-carboxamide : Substituted with a bulky adamantyl group, this derivative shows moderate antimycobacterial activity (MIC: 4 µg/mL against M. tuberculosis), suggesting that steric bulk enhances target engagement in hydrophobic environments .

Structural and Functional Insights :

| Parameter | Target Compound | N-(4-Fluorophenyl-thiazol-2-yl)-5-nitrothiophene-2-carboxamide | N-Adamantyl-5-methylthiophene-2-carboxamide |

|---|---|---|---|

| Molecular Weight | ~395 g/mol (estimated) | 387.35 g/mol | 273.37 g/mol |

| Key Substituents | 3-Acetylphenyl sulfamoyl | 5-Nitro, 4-fluorophenyl-thiazole | Adamantyl |

| Bioactivity | Hypothesized enzyme inhibition | Antibacterial (Gram-positive pathogens) | Antimycobacterial (MIC: 4 µg/mL) |

| Synthetic Yield | N/A | 42% purity (crude) | 76% yield |

In contrast, the adamantyl group in the antimycobacterial analog improves lipid solubility, critical for penetrating mycobacterial cell walls .

Sulfonamide-Containing Heterocycles

Key Compounds :

- LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]benzamide) : A 1,3,4-oxadiazole derivative with antifungal activity against C. albicans (MIC: 8 µg/mL), likely via thioredoxin reductase inhibition .

- Sulfamethizole (4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide): A sulfonamide antibiotic where the sulfamoyl group links to a thiadiazole ring, targeting dihydropteroate synthase (DHPS) in bacteria .

Comparison :

- Electronic Effects: The acetyl group in the target compound may reduce basicity compared to the amino group in sulfamethizole, altering interactions with enzymatic active sites.

- Bioactivity : LMM5’s oxadiazole ring enables π-π stacking with fungal enzymes, whereas the thiophene in the target compound may favor hydrophobic interactions.

Pyrazole and Thiazole Hybrids

Key Compounds :

- N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-3-amino-5-phenyl-1H-pyrazole-4-carboxamide: A pyrazole-sulfonamide hybrid inducing apoptosis in colon cancer cells (IC₅₀: 1.2 µM) via caspase-3 activation .

- N-(5-((Dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide: Combines thiazole and nitrothiophene motifs, showing enhanced antibacterial potency due to the dimethylaminomethyl group improving solubility .

Structural Implications :

- The pyrazole ring in apoptosis inducers provides a planar structure for DNA intercalation, whereas the thiophene-carboxamide’s rigidity may limit conformational flexibility, favoring enzyme active-site binding .

Mechanistic and Therapeutic Potential

While direct mechanistic data for the target compound is unavailable, structural analogs suggest plausible targets:

- Enzyme Inhibition : Sulfamoyl groups commonly inhibit carbonic anhydrases or DHPS. The acetylphenyl moiety may confer selectivity for fungal or bacterial isoforms .

- Antimicrobial Activity : Fluorophenyl and nitro groups in analogs enhance Gram-positive activity, but the target compound’s acetyl group may shift spectrum toward Gram-negative or fungal pathogens .

Q & A

Q. What are the optimal synthetic routes for 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide, and how do reaction conditions influence yield?

The synthesis of thiophene-carboxamide derivatives typically involves coupling substituted aryl amines with cyanoacetates or via multi-step heterocyclic assembly. Key methods include:

- Neat methods : Solvent-free reactions at room temperature or elevated temperatures (fusion), which reduce purification complexity but may require precise stoichiometric control .

- Microwave-assisted synthesis : Accelerates reaction kinetics and improves yields in heterocyclic systems (e.g., using cyclohexanone and Al₂O₃ as a solid support) .

- Stepwise functionalization : Introducing sulfamoyl and acetylphenyl groups post-thiophene ring formation, monitored by TLC and optimized via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Full characterization requires:

- NMR spectroscopy : Assign protons on the thiophene ring (δ 6.5–7.5 ppm) and acetylphenyl group (δ 2.5–3.0 ppm for methyl protons). Discrepancies in splitting patterns may indicate rotational isomerism .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation pathways to validate the sulfamoyl linkage .

- HPLC purity analysis : Use C18 columns with acetonitrile/water gradients to detect impurities from incomplete sulfonation or acetyl group hydrolysis .

Q. How can researchers address solubility challenges during in vitro assays?

The compound’s low solubility (predicted XLogP ~4) necessitates:

- Co-solvent systems : DMSO-water mixtures (<5% DMSO) to balance solubility and biocompatibility.

- Nanoparticle formulation : Encapsulation with PLGA or liposomes to enhance bioavailability .

- Salt formation : Explore acidic/basic counterions (e.g., HCl or sodium salts) to improve aqueous solubility .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the sulfamoyl or acetyl sites .

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) to prioritize derivatives with optimal binding affinity. Validate with MD simulations to assess stability .

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) with activity data to refine synthetic priorities .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination under fixed pH/temperature) .

- Impurity profiling : Use LC-MS to quantify byproducts (e.g., hydrolyzed carboxamide) and correlate with bioactivity outliers .

- Comparative studies : Benchmark against reference compounds (e.g., known kinase inhibitors) to contextualize potency .

Q. How can green chemistry principles be applied to improve the sustainability of synthesis?

- Solvent selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents .

- Catalyst optimization : Use immobilized enzymes or recyclable heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) for sulfonation steps .

- Waste minimization : Implement flow chemistry to reduce excess reagents and enable in-line purification .

Q. What are the challenges in scaling up multi-step syntheses, and how are they addressed?

Key issues include:

- Intermediate stability : Protect labile groups (e.g., sulfamoyl) during workup by using low-temperature quenching .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) or membrane filtration .

- Process analytical technology (PAT) : Integrate real-time FTIR or Raman monitoring to detect critical quality attributes (CQAs) during scale-up .

Methodological Resources

- Statistical DoE : Leverage factorial designs to optimize reaction parameters (e.g., time, temperature) and reduce experimental runs .

- Spectral databases : Cross-reference with PubChem or CAS Common Chemistry for validation .

- Safety protocols : Follow GHS guidelines for handling sulfonamides (e.g., PPE requirements, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.